molecular formula C14H32N3O10P3 B6336631 NOPO CAS No. 1397275-76-1

NOPO

Cat. No. B6336631
CAS RN: 1397275-76-1
M. Wt: 495.34 g/mol
InChI Key: ZNYVGVMHKCUCAT-UHFFFAOYSA-N
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Description

  • NOPO can refer to the Counter-terrorism Special Force in Iran, also known as the Guardians of the Islamic Jurist Special Forces .
  • NOPO is also the name of a line of wooden pinhole cameras designed and marketed by Toño Cañadas in Spain .
  • In the field of economics, NOPO refers to a non-parametric decomposition method developed by Hugo Ñopo .

Synthesis Analysis

  • The synthesis of NOPO in the context of carbon nanotubes involves a process called HiPCO (High-Pressure Carbon Monoxide). This process uses metal carbonyls as a catalyst, high temperature (~1000 °C), and high pressure (~100 atmospheres) to produce Single-Walled Carbon Nanotubes of small diameter .

Chemical Reactions Analysis

  • The chemical reactions involved in the HiPCO process, which is related to NOPO in the context of carbon nanotubes, involve the use of metal carbonyls, high temperature, and high pressure .

Physical And Chemical Properties Analysis

  • The physical and chemical properties of NOPO in the context of carbon nanotubes include a high surface area, high conductivity, and controllable porosity .

Scientific Research Applications

Electric Vehicle (EV) Batteries

NOPO’s HiPCO nanotubes find exciting applications in EV batteries. Here’s how:

Bioimaging

HiPCO SWCNTs are used as near-infrared photoluminescent (NIR-PL) imaging agents. Researchers utilize them for non-invasive visualization of tissues .

Future Directions

  • The future directions for NOPO in the context of carbon nanotubes include potential applications in water filtration, battery parts, and even space travel .

Mechanism of Action

Target of Action

NOPO, also known as Noopept, primarily targets the brain, specifically the neurotransmission processes . It interacts with acetylcholine signaling pathways and promotes the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) . In another context, NOPO is also known to interact with DNA polymerase η, promoting its ubiquitylation .

Mode of Action

Noopept’s mode of action is multifaceted. It boosts acetylcholine signaling, which is crucial for memory and learning processes . It also promotes the expression of BDNF and NGF, proteins that are essential for brain health, growth, and development . Furthermore, it defends against glutamate toxicity and enhances inhibitory neurotransmission in the brain . In the context of DNA polymerase η, NOPO acts as an E3 ubiquitin ligase, promoting the ubiquitylation of the polymerase .

Biochemical Pathways

Noopept affects several biochemical pathways. It enhances acetylcholine signaling, which is a key pathway for memory and learning . It also influences the expression of BDNF and NGF, which are involved in the growth and survival of neurons .

Pharmacokinetics

Noopept has a short half-life (around 5-10 minutes in rats) and is eliminated from the brain within one hour after dosing . Its metabolite, cycloprolylglycine (cPG), is thought to be responsible for Noopept’s longer-term nootropic effects .

Result of Action

The result of Noopept’s action is primarily cognitive enhancement. It has been shown to improve focus, memory, and reduce irritability and emotional instability . In the context of DNA polymerase η, NOPO’s action results in enhanced ubiquitylation of the polymerase, which may have implications for DNA repair and genomic stability .

Action Environment

The action of NOPO is influenced by various environmental factors. For instance, the efficacy of Noopept may vary depending on the individual’s brain chemistry and overall health . In the context of DNA polymerase η ubiquitylation, the cellular environment and the presence of other proteins may influence NOPO’s action .

properties

IUPAC Name

3-[[4,7-bis[[hydroxy(hydroxymethyl)phosphoryl]methyl]-1,4,7-triazonan-1-yl]methyl-hydroxyphosphoryl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N3O10P3/c18-12-29(24,25)10-16-4-2-15(9-28(22,23)8-1-14(20)21)3-5-17(7-6-16)11-30(26,27)13-19/h18-19H,1-13H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYVGVMHKCUCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN1CP(=O)(CCC(=O)O)O)CP(=O)(CO)O)CP(=O)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N3O10P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4,7-Bis[[hydroxy(hydroxymethyl)phosphoryl]methyl]-1,4,7-triazonan-1-yl]methyl-hydroxyphosphoryl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of NOPO?

A1: NOPO acts as a chelating agent, meaning it binds strongly to metal ions. This property is particularly important for its use with radioactive isotopes like Gallium-68 (⁶⁸Ga) in medical imaging (PET scans) [, , , ].

Q2: How does NOPO interact with DNA polymerase η (Polη)?

A2: NOPO, along with its Drosophila homolog TRIP, functions as an E3 ubiquitin ligase promoting the ubiquitination of Polη. This interaction enhances Polη's activity in translesion synthesis, a DNA damage tolerance process [].

Q3: Can you elaborate on the role of TRIP/NOPO in genomic stability?

A3: TRIP/NOPO forms an E2-E3 ubiquitination complex with BEN-UEV1A (E2 heterodimer). This complex is crucial for maintaining genomic integrity, especially during the early embryonic development in Drosophila [].

Q4: Does NOPO interact with other proteins besides Polη?

A4: Yes, NOPO has been found to interact with Bendless (BEN), an E2 ubiquitin-conjugating enzyme in Drosophila. This interaction is essential for proper embryonic development [].

Q5: Is there structural information available for NOPO?

A5: While a full spectroscopic characterization is not publicly available, its molecular formula (C12H26N3O9P3) and structure are well-established [, , ].

Q6: What is the stability of NOPO under various conditions?

A6: NOPO demonstrates remarkable stability across a wide pH range, essential for radiolabeling procedures and in vivo applications [, ].

Q7: Are there specific formulation strategies employed with NOPO?

A7: NOPO is often conjugated to peptides to target specific tissues or receptors. This conjugation process usually involves amide bond formation at its carboxylic acid moiety [, ].

Q8: Does NOPO exhibit any unique material compatibility?

A8: The presence of phosphinic acid groups in NOPO's structure contributes to its high hydrophilicity, impacting its biodistribution and pharmacokinetic properties [].

Q9: Does NOPO exhibit any catalytic activity?

A9: While NOPO's primary function is chelation, its interaction with Polη indirectly influences the catalytic activity of the polymerase in DNA repair [].

Q10: What are the main applications of NOPO?

A10: NOPO is primarily used in the development of radiopharmaceuticals for PET imaging due to its ability to chelate ⁶⁸Ga efficiently [, , , ].

Q11: Have there been computational studies conducted on NOPO?

A11: While specific computational studies are not detailed in the provided abstracts, its structural similarity to other TRAP chelators suggests its potential for computational modeling and QSAR studies [].

Q12: How does the structure of NOPO contribute to its selectivity for Gallium-68?

A12: The arrangement of phosphinic acid groups and the triazacyclononane ring in NOPO creates a coordination environment highly favorable for Ga3+ binding, surpassing carboxylate-based chelators like NOTA and DOTA [, ].

Q13: What is known about the pharmacokinetic profile of NOPO conjugates?

A13: NOPO conjugates tend to be more hydrophilic than DOTA or NODAGA counterparts, leading to rapid renal clearance, a desirable trait for minimizing radiation exposure [].

Q14: Has NOPO been used in preclinical or clinical settings?

A14: Preclinical studies using ⁶⁸Ga-labeled NOPO-peptide conjugates have shown promising results in targeting various receptors, including somatostatin receptors in neuroendocrine tumors and αvβ3 integrin in melanoma [, , ].

Q15: Are there specific drug delivery strategies being explored with NOPO?

A15: The conjugation of NOPO to various targeting peptides exemplifies its use in targeted drug delivery approaches, enhancing the accumulation of the radiotracer in desired tissues [, ].

Q16: What is the impact of metal ion contaminants on NOPO labeling?

A16: While carboxylate-based chelators are susceptible to interference from metal ions like Zn2+, NOPO exhibits superior resistance and can even displace Zn2+ from its coordination sphere, ensuring efficient ⁶⁸Ga labeling even in the presence of contaminants [].

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